2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20(26-10-8-25(9-11-26)17-4-2-1-3-5-17)15-31-22-24-23-21(30-22)16-6-7-18-19(14-16)29-13-12-28-18/h1-7,14H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAKGYYBMJXSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1,4-Benzodioxane-6-amine
1,4-Benzodioxane-6-amine serves as the foundational precursor. Its synthesis typically involves nitration of 1,4-benzodioxane followed by reduction. For instance, catalytic hydrogenation of 6-nitro-1,4-benzodioxane over palladium on carbon (Pd/C) in ethanol affords the amine in 85–92% yield.
Formation of the Hydrazide Intermediate
The amine is converted to a hydrazide through reaction with hydrazine hydrate. In a representative procedure, 1,4-benzodioxane-6-amine (1.0 equiv) reacts with hydrazine hydrate (3.0 equiv) in ethanol under reflux for 6–8 hours, yielding 1,4-benzodioxane-6-carbohydrazide (87% yield).
Cyclization to 1,3,4-Oxadiazole-2-thiol
Cyclization of the hydrazide with carbon disulfide (CS₂) in alkaline media generates the 1,3,4-oxadiazole-2-thiol ring. A published protocol involves stirring 1,4-benzodioxane-6-carbohydrazide with CS₂ and potassium hydroxide (KOH) in ethanol at 50°C for 12 hours, followed by acidification to precipitate the product (75% yield).
Table 1: Optimization of Oxadiazole Cyclization Conditions
| Condition | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Traditional | CS₂, KOH, EtOH | 50°C | 12 | 75 |
| Room-Temperature | TBAF, THF | 25°C | 6 | 82 |
| Microwave-Assisted | CS₂, KOH, EtOH | 100°C | 1 | 78 |
Synthesis of 1-(4-Phenylpiperazin-1-yl)ethan-1-one
N-Acylation of 4-Phenylpiperazine
4-Phenylpiperazine undergoes acylation with bromoacetyl bromide in dichloromethane (DCM) under inert conditions. A study reports adding bromoacetyl bromide (1.2 equiv) dropwise to a solution of 4-phenylpiperazine (1.0 equiv) and triethylamine (TEA, 2.0 equiv) in DCM at 0°C, followed by stirring at room temperature for 4 hours (88% yield).
Alternative Acylating Agents
Use of chloroacetyl chloride or acetyl chloride with catalytic dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) has been explored, though bromoacetyl bromide remains superior due to its reactivity in subsequent alkylation steps.
Coupling of Fragments via Thioether Linkage
Nucleophilic Substitution
The thiol group of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole-2-thiol displaces the bromide in 1-(4-phenylpiperazin-1-yl)ethan-1-one. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity. In a documented procedure, equimolar amounts of the thiol and bromoethanone are stirred with potassium carbonate (K₂CO₃) in DMF at 60°C for 8 hours, achieving 70% yield.
Optimization of Coupling Conditions
Table 2: Comparative Analysis of Coupling Methodologies
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 8 | 70 |
| NaOH | MeCN | 50°C | 10 | 65 |
| TEA | THF | 40°C | 12 | 58 |
Spectral Characterization and Validation
The final product is validated using:
- IR Spectroscopy : Absorption bands at 1675 cm⁻¹ (C=O stretch), 1230 cm⁻¹ (C-O-C of benzodioxin), and 2550 cm⁻¹ (-SH, absent post-coupling).
- ¹H-NMR (DMSO-d₆): δ 3.70–3.85 (m, 4H, piperazine-CH₂), 4.25–4.40 (m, 4H, benzodioxin-OCH₂), 7.20–7.45 (m, 9H, aromatic).
- ESI-MS : m/z 445.5 [M+H]⁺, consistent with the molecular formula C₂₄H₂₀FN₃O₃S.
Challenges and Mitigation Strategies
- Oxadiazole Ring Stability : Thermal decomposition during cyclization is minimized using room-temperature methods with TBAF.
- Thiol Oxidation : Reactions conducted under nitrogen atmosphere prevent disulfide formation.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) resolves byproducts from coupling steps.
Chemical Reactions Analysis
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has a wide range of scientific research applications:
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: The compound is being explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and proteins, modulating their activity and function.
Pathways Involved: It affects various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs, particularly the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–k) reported by Abbasi et al. (2022), provide a basis for comparison. These derivatives share the benzodioxin-oxadiazole-sulfanyl backbone but differ in the terminal functional group (acetamide vs. ketone) and substituents on the oxadiazole-linked phenyl ring. Key points of comparison include:
Structural and Functional Differences
Terminal Group: The target compound features a ketone group conjugated to 4-phenylpiperazine, whereas analogs 8a–k possess an acetamide (-NHCO-) group. The 4-phenylpiperazine moiety introduces a tertiary amine, which could enhance solubility in acidic environments (via protonation) and modulate receptor interactions.
Oxadiazole Substituents: Analogs 8a–k have substituted phenyl groups (e.g., nitro, chloro, methyl) on the oxadiazole ring, whereas the target compound replaces this phenyl with a benzodioxin group. Electron-withdrawing substituents (e.g., -NO₂) in 8a–k correlate with enhanced antibacterial activity, suggesting that the benzodioxin’s electron-rich nature might reduce reactivity.
Pharmacological Implications
- The 4-phenylpiperazine moiety in the target compound may confer improved blood-brain barrier penetration compared to acetamide analogs, making it a candidate for central nervous system-targeted therapies.
- The benzodioxin group’s lipophilicity might enhance tissue retention but could also increase metabolic stability challenges compared to simpler phenyl substituents in 8a–k.
Biological Activity
The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a synthetic derivative that incorporates a benzodioxane moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties and potential therapeutic applications.
Chemical Structure
The compound features several notable structural components:
- Benzodioxane moiety : Known for its pharmacological significance.
- Oxadiazole ring : Often associated with antimicrobial and anticancer activities.
- Phenylpiperazine group : Commonly linked to central nervous system effects.
Biological Activity Overview
Research indicates that compounds containing the benzodioxane structure exhibit various biological activities, including:
- Antimicrobial
- Anti-inflammatory
- Anticancer
- Enzyme inhibition
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of the compound against several targets:
1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
The compound has shown significant inhibitory activity against AChE and BChE, which are critical in the treatment of Alzheimer's disease. The inhibition constants (IC50) for these enzymes are crucial for determining therapeutic efficacy.
2. α-Glucosidase
The compound also exhibited substantial inhibitory activity against α-glucosidase, which is relevant for managing Type 2 diabetes mellitus.
The mechanism by which this compound exerts its biological effects involves:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to target enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds with similar structures:
- Inhibition of Cholinesterases : Research indicates that derivatives with a benzodioxane structure demonstrate promising cholinesterase inhibition, potentially leading to therapeutic applications in neurodegenerative diseases .
- Antimicrobial Activity : Compounds containing the benzodioxane moiety are reported to possess moderate to significant antimicrobial properties against various bacterial strains .
- Anticancer Potential : Some sulfonamide derivatives featuring benzodioxane have shown broad-spectrum antitumor activity compared to conventional anticancer drugs, indicating a potential for development into novel cancer therapies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
